3-Hydroxy-2-naphthoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-hydroxynaphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h1-6,12H,(H,13,14) | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKYHXVLJMQRLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14206-62-3 (sodium salt) | |
| Record name | 3-Hydroxy-2-naphthalenecarboxylic acid | |
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DSSTOX Substance ID |
DTXSID3026560 | |
| Record name | 3-Hydroxy-2-naphthoic acid | |
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Molecular Weight |
188.18 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Pale yellow solid; [Merck Index] Pale yellow crystalline solid; [MSDSonline], YELLOW CRYSTALS. | |
| Record name | 2-Naphthalenecarboxylic acid, 3-hydroxy- | |
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| Record name | 3-Hydroxy-2-naphthalenecarboxylic acid | |
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| Record name | HYDROXY-2-NAPHTHOIC ACID | |
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Flash Point |
>150 °C c.c. | |
| Record name | HYDROXY-2-NAPHTHOIC ACID | |
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Solubility |
Sol in benzene, chloroform, alkaline soln; freely soluble in alcohol and ether, SOL IN TOLUENE, 0.1 wt% in water at 25 °C, Solubility in water, g/100ml: 0.047 (very poor) | |
| Record name | 3-HYDROXY-2-NAPHTHALENECARBOXYLIC ACID | |
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Vapor Pressure |
0.00000054 [mmHg], Vapor pressure, Pa at 25 °C: (negligible) | |
| Record name | 3-Hydroxy-2-naphthalenecarboxylic acid | |
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Color/Form |
Very pale yellow crystals, Yellow rhombic leaflets | |
CAS No. |
92-70-6 | |
| Record name | 3-Hydroxy-2-naphthoic acid | |
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Melting Point |
222-223 °C, Lemon to greenish yellow, odorless powder, MP: 218 °C (minimum) /Commercial product, 98% purity/, 220 °C | |
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Synthetic Methodologies and Chemical Transformations of 3 Hydroxy 2 Naphthoic Acid
Advanced Synthetic Routes to 3-Hydroxy-2-naphthoic Acid and its Derivatives
This compound, a key industrial intermediate, serves as a versatile precursor for a wide array of chemical entities. Its synthesis and subsequent transformations are pivotal in the production of dyes, pigments, pharmaceuticals, and other specialty chemicals. The strategic manipulation of its carboxyl and hydroxyl functional groups allows for the generation of diverse molecular architectures.
Esterification Protocols and Mechanistic Studies
The esterification of this compound is a fundamental transformation for creating valuable derivatives. Various protocols have been developed, employing a range of alcohols and catalytic systems to achieve high yields of the corresponding esters.
One common method involves the reaction of this compound with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid. google.com For instance, reaction with methanol (B129727) in the presence of sulfuric acid at approximately 65°C for 6 hours can yield the methyl ester in around 85% yield. scielo.org.za The use of an organic solvent like xylene or toluene (B28343) can facilitate the removal of water by-product through azeotropic distillation, driving the equilibrium towards the product and increasing the yield. google.com
More advanced methods utilize coupling agents to facilitate the esterification under milder conditions. The use of N,N'-carbonyldiimidazole (CDI) in conjunction with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in N,N-dimethylformamide (DMF) has been reported for the synthesis of alkenyl 3-hydroxy-2-naphthoates from homologous primary and secondary alkenyl alcohols. researchgate.net This approach avoids the harsh acidic conditions of traditional Fischer esterification.
The table below summarizes various esterification protocols for this compound.
| Alcohol | Catalyst/Reagent | Solvent | Conditions | Yield | Reference |
| Methanol | Concentrated H₂SO₄ | Methanol | 65°C, 6 hours | ~85% | scielo.org.za |
| Oleyl alcohol | p-Toluenesulfonic acid | Xylene | 90-100°C | - | google.com |
| Alkenyl alcohols | CDI, DBU | DMF | - | - | researchgate.net |
| 1,3-Propanediol | Trifluoromethanesulfonic acid | Toluene | 110-120°C, 6 hours | 77.8% |
Mechanistically, the acid-catalyzed esterification proceeds via protonation of the carboxylic acid, followed by nucleophilic attack of the alcohol. The use of coupling agents like CDI involves the formation of a highly reactive acylimidazolide intermediate, which is then readily attacked by the alcohol.
Acetylation Strategies for Hydroxyl Group Protection
Acetylation of the hydroxyl group at the 3-position of this compound is a common strategy employed for its protection during subsequent chemical transformations. This is particularly important when reactions are planned that could be compromised by the presence of a free phenolic hydroxyl group, such as certain oxidation or coupling reactions.
The most straightforward method for acetylation is the reaction of this compound with acetic anhydride. This reaction can be carried out under mild conditions, for example, at temperatures between 25-30°C. In some synthetic routes, the hydroxyl group is acetylated to prevent undesired side reactions during subsequent steps like bromination.
Interestingly, the reactivity of the hydroxyl group in this compound towards acetylation can be exploited for selective separations. In mixtures with its isomer, 6-hydroxy-2-naphthoic acid, the latter can be selectively acetylated under specific aqueous alkaline conditions (pH > 10, temperature < 50°C), leaving the 3-hydroxy isomer unreacted. ontosight.ai This difference in reactivity allows for a practical separation method.
A typical procedure for the protection of the hydroxyl group involves the following steps:
Dissolving this compound in a suitable solvent.
Adding acetic anhydride, often in the presence of a base catalyst.
Allowing the reaction to proceed at a controlled temperature.
Isolating the resulting 3-acetoxy-2-naphthoic acid.
This protective strategy is crucial for multi-step syntheses where the integrity of the hydroxyl group needs to be maintained until a later stage. researchgate.net
Halogenation Reactions, including Bromination, and Regioselectivity Challenges
Halogenation of this compound, particularly bromination, introduces a halogen atom onto the naphthalene (B1677914) ring, creating intermediates for further functionalization. The regioselectivity of this electrophilic aromatic substitution is a key challenge, influenced by the directing effects of the existing hydroxyl and carboxyl groups.
The hydroxyl group at the C-3 position is an activating ortho-, para-director, while the carboxyl group at the C-2 position is a deactivating meta-director. This interplay of electronic effects directs the incoming electrophile to specific positions on the naphthalene ring.
Direct Bromination: Direct bromination of this compound can be achieved using elemental bromine in a solvent like glacial acetic acid or chloroform. The reaction is typically conducted at low temperatures (below 10°C) to minimize side reactions like dibromination or oxidation. The major products of monobromination are often the 4-bromo and 7-bromo derivatives. The formation of 7-bromo-3-hydroxy-2-naphthoic acid is favored due to the electronic properties of the naphthalene system.
Bromination of Protected Intermediates: To enhance regioselectivity and yield, a strategy involving the protection of the functional groups is often employed. The carboxylic acid group can be esterified, and the hydroxyl group can be acetylated. This modification of the electronic properties of the substituents can lead to a more controlled bromination. For example, the protected intermediate can be brominated in acetic acid at low temperatures (0–5°C), followed by deprotection to yield the desired bromo-substituted this compound.
The table below outlines different bromination approaches and the resulting products.
| Reactant | Reagent | Solvent | Conditions | Major Product(s) | Reference |
| This compound | Bromine | Glacial Acetic Acid | <10°C | 7-Bromo-3-hydroxy-2-naphthoic acid | |
| This compound | Bromine/NBS | Acetic Acid/Chloroform | Controlled Temperature | 4-Bromo-3-hydroxy-2-naphthoic acid | |
| Protected this compound | Bromine | Acetic Acid | 0-5°C | Regioselective bromo-derivative | |
| 2-(3-hydroxy-2-naphthoyl) derivative | Bromine | - | - | Bromo derivative of the coupled compound | researchgate.net |
The challenges in regioselectivity highlight the importance of carefully controlling reaction conditions and considering protective group strategies to achieve the desired halogenated derivatives of this compound.
Reductive and Oxidative Transformations of Functional Groups
The functional groups of this compound, the carboxylic acid and the hydroxyl group, can undergo various reductive and oxidative transformations to yield a range of valuable derivatives.
Reductive Transformations: The carboxylic acid group can be reduced to a primary alcohol. For example, 7-bromo-3-hydroxy-2-naphthoic acid can be reduced to form 7-bromo-3-hydroxy-2-naphthyl alcohol. A significant reductive transformation is the conversion of the hydroxyl group to an amino group. This can be achieved by heating this compound with ammonia (B1221849) under pressure in the presence of a catalyst like zinc chloride, a process known as the Bucherer reaction or reductive amination. orgsyn.orgwikipedia.org This reaction provides a route to 3-amino-2-naphthoic acid, another important synthetic intermediate. orgsyn.org
Furthermore, derivatives of this compound, such as its hydrazide, have been utilized as reducing agents themselves. For instance, this compound hydrazide can reduce graphene oxide. mdpi.com
Oxidative Transformations: The hydroxyl group of this compound and its derivatives can be oxidized to a carbonyl group, leading to the formation of naphthoquinones. For example, the oxidation of 7-bromo-3-hydroxy-2-naphthoic acid can yield 7-bromo-3-oxo-2-naphthoic acid. In a multi-step synthesis, a derivative of this compound was oxidized using m-chloroperbenzoic acid to yield a dione (B5365651) structure. researchgate.net Fremy's salt has also been employed for the oxidation of naphthol derivatives to hydroxynaphthoquinones in the synthesis of novel naphthoquinone amides. nih.gov
The following table summarizes key reductive and oxidative transformations.
| Functional Group | Transformation | Reagents/Conditions | Product | Reference |
| Carboxylic Acid | Reduction | - | Primary Alcohol | |
| Hydroxyl Group | Reductive Amination | Ammonia, Zinc Chloride, Heat, Pressure | Amino Group | orgsyn.orgwikipedia.org |
| Hydroxyl Group | Oxidation | m-Chloroperbenzoic acid | Dione | researchgate.net |
| Hydroxyl Group | Oxidation | - | Naphthoquinone |
These transformations significantly expand the synthetic utility of this compound, providing access to a wider range of functionalized naphthalene derivatives.
Synthesis of Hydrazide Derivatives from this compound
The synthesis of hydrazide and subsequent hydrazone derivatives from this compound is a well-established and important area of its chemistry, leading to compounds with diverse applications, including as chemosensors and biologically active molecules. nih.govrsc.org
The primary step is the formation of 3-hydroxy-2-naphthohydrazide (B1221801). This is typically achieved by reacting an ester of this compound, such as the methyl ester, with hydrazine (B178648) hydrate. The reaction, a nucleophilic acyl substitution, is usually carried out in a solvent like ethanol (B145695) at elevated temperatures.
Once the hydrazide is formed, it can be readily condensed with various aldehydes or ketones to produce a wide range of hydrazone derivatives. rsc.orggoogle.com This condensation reaction is often catalyzed by a small amount of acid, such as acetic acid, and is carried out under reflux in a solvent like methanol. rsc.org
The table below details the synthesis of hydrazide and hydrazone derivatives.
The synthesis of these derivatives is significant as the resulting hydrazones often exhibit interesting chemical and physical properties. For example, certain 3-hydroxy-2-naphthoic hydrazones have been developed as selective chemosensors for anions like cyanide, where binding leads to a visible color change. rsc.org
Synthesis of Ionic Liquids based on this compound Anion
In recent years, this compound has been utilized as a precursor for the synthesis of task-specific ionic liquids (ILs). These ILs, which are salts with melting points below 100°C, leverage the chemical properties of the 3-hydroxy-2-naphthoate anion for applications such as the extraction of heavy metals. nih.govfrontiersin.org
The synthesis of these ionic liquids typically follows a deprotonation-metathesis route. frontiersin.orgresearchgate.net In the first step, this compound is deprotonated using a base, such as potassium hydroxide (B78521) (KOH), in a suitable solvent like methanol. This generates the 3-hydroxy-2-naphthoate anion. nih.govfrontiersin.org
In the second step, a metathesis reaction is carried out by adding a salt containing the desired cation, often a quaternary ammonium (B1175870) or phosphonium (B103445) salt with long alkyl chains, such as trihexyltetradecylphosphonium (B14245789) chloride. nih.govfrontiersin.orgrsc.org The desired ionic liquid is then formed through the exchange of anions.
The table below lists some of the ionic liquids synthesized from this compound.
| Cation | Anion Source | Synthetic Route | Application | Reference |
| Trihexyltetradecylphosphonium ([P₆₆₆₁₄]⁺) | This compound | Deprotonation-metathesis | Heavy metal extraction | nih.govfrontiersin.orgrsc.org |
| Methyltrioctylphosphonium ([P₁₈₈₈]⁺) | This compound | Deprotonation-metathesis | Heavy metal extraction | nih.govfrontiersin.org |
| Methyltrioctylammonium ([N₁₈₈₈]⁺) | This compound | Deprotonation-metathesis | Heavy metal extraction | nih.govfrontiersin.org |
The hydrophobic character of the 3-hydroxy-2-naphthoate anion contributes to reduced leaching of the ionic liquid into the aqueous phase during extraction processes, which is an environmentally favorable property. frontiersin.org The choice of the cation, particularly the length of its alkyl chains, can be tuned to modify the physicochemical properties of the ionic liquid, such as its viscosity and extraction efficacy. frontiersin.org
Catalytic Methods for Arylamide Synthesis (e.g., Anilide)
The synthesis of arylamides, particularly the anilide of this compound, is a crucial transformation due to their application in producing azo pigments, pharmaceuticals, and pesticides. ucj.org.ua Traditional methods often require harsh conditions, such as boiling in aniline (B41778) at 184°C. ucj.org.ua However, modern catalytic approaches offer milder and more efficient alternatives.
Catalysis by phosphorus (III) and silicon (IV) compounds has proven highly effective for the acylation of aniline with this compound. researchgate.net These reactions can be carried out under gentler conditions, such as in boiling ortho-xylene (145-147°C), to achieve nearly quantitative yields of the corresponding anilide. ucj.org.uaresearchgate.net Effective catalysts include phosphorus trichloride (B1173362), phosphorous acid, and various silanes, which are used in small catalytic amounts (e.g., 2 mol%). ucj.org.uaresearchgate.net This is a significant improvement over using these same compounds as condensing agents, which would require stoichiometric amounts. researchgate.net
The choice of solvent and temperature is critical for optimizing the reaction. Studies have shown that solvents like ortho-xylene and ortho-chlorotoluene, with boiling points of 146°C and 156°C respectively, provide the best results, with yields up to 98%. ucj.org.ua Below 146°C, the reaction rate is slow, while above 156°C, the formation of impurities, such as 3-aniline-2-naphthoic acid, increases significantly. ucj.org.ua The reaction's initial rate increases with temperature in a range from 111°C to 170°C, following the Arrhenius equation with a calculated activation energy of 66.2 kJ/mol. ucj.org.ua However, at very high temperatures (above 170°C), the catalyst may decompose, leading to a decrease in the reaction rate. ucj.org.ua
Interestingly, titanium-based catalysts like titanium tetrachloride, which are effective for synthesizing anilides from benzoic acids lacking a hydroxyl group, are ineffective for this compound in ortho-xylene. ucj.org.ua This is attributed to an inhibitory interaction between the titanium (IV) ion and the hydroxyl group of the naphthoic acid. ucj.org.ua
Table 1: Performance of Catalysts in the Synthesis of this compound Anilide Data sourced from studies on catalytic acylation.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Phosphorus Trichloride | 2 | ortho-Xylene | 145 | ~100 (quantitative) | ucj.org.ua |
| Phosphorous Acid | 2 | ortho-Xylene | 146 | Up to 98 | ucj.org.ua |
| Antimony Trifluoride | 2 | ortho-Xylene | 145 | ~100 (quantitative) | grafiati.com |
| Dichloro(dimethyl)silane | 2 | ortho-Xylene | 146.5–147 | ~100 (quantitative) | researchgate.net |
| Tetrachlorosilane | 2 | ortho-Xylene | 146.5–147 | ~100 (quantitative) | researchgate.net |
Synthesis of Naphthalene-1,2-dione Derivatives from this compound
The synthetic pathway begins with the esterification of this compound to its methyl ester, methyl 3-hydroxy-2-naphthoate. The subsequent crucial steps are:
Grignard Reaction: The methyl ester is treated with four equivalents of methylmagnesium iodide (MeMgI). researchgate.net
Hydrogenation: The product from the Grignard reaction undergoes palladium-on-carbon (Pd-C) catalyzed hydrogenation to yield 3-isopropylnaphthalen-2-ol. researchgate.net This step proceeds with a 97% yield. researchgate.net
Oxidation: The final step involves the oxidation of 3-isopropylnaphthalen-2-ol using meta-chloroperbenzoic acid (m-CPBA), which furnishes the target 3-isopropylnaphthalene-1,2-dione (B166833) in 74% yield. researchgate.net
This synthetic route provides an alternative and efficient method for preparing this potent antitumor compound from a readily available commercial precursor. researchgate.net
Reaction Mechanisms and Kinetics of this compound Derivatives
The following sections explore the mechanistic details of reactions involving derivatives of this compound.
Nucleophilic Substitution Reactions involving Halogenated Derivatives
Halogenated derivatives of this compound are important intermediates for further functionalization. A common halogenation is the direct bromination of this compound to produce 7-bromo-3-hydroxy-2-naphthoic acid. This reaction is an electrophilic aromatic substitution. The hydroxyl group at position 3 is an activating ortho/para-director, while the carboxylic acid group at position 2 is deactivating, which favors bromination at the C-7 position. To minimize side reactions like dibromination, the reaction is typically performed in a solvent such as glacial acetic acid at low temperatures (below 10°C).
The resulting 7-bromo-3-hydroxy-2-naphthoic acid can then undergo various nucleophilic substitution reactions where the bromine atom is replaced by other functional groups. The polarization of the carbon-halogen bond and the fact that halides are good leaving groups facilitate these transformations. acs.org
Table 2: Conditions for Direct Bromination of this compound Data sourced from analysis of electrophilic aromatic substitution.
| Reagent | Solvent | Temperature | Key Outcome | Reference |
|---|---|---|---|---|
| Bromine | Glacial Acetic Acid | < 10°C | Favors mono-bromination at the 7th position | |
| Bromine | Chloroform | < 10°C | Minimizes side reactions |
Excited State Intramolecular Proton Transfer (ESIPT) Dynamics
This compound (3HNA) is a molecule known for its interesting photophysical properties, specifically its ability to undergo excited-state intramolecular proton transfer (ESIPT). ias.ac.in This process involves the transfer of a proton from the hydroxyl group to the carbonyl oxygen of the carboxylic acid group upon photoexcitation. This leads to the formation of a transient tautomer species in the excited state, which then relaxes to the ground state. A key characteristic of ESIPT is the observation of dual fluorescence: a normal, shorter-wavelength emission from the initial locally excited state and a large Stokes-shifted, longer-wavelength emission from the excited tautomer. ias.ac.inmdpi.com In contrast, its regioisomer, 1-hydroxy-2-naphthoic acid, does not exhibit ESIPT in its neutral form, a difference attributed to hydrogen bonding strength and excited-state pKa values. researchgate.netbohrium.com
Concentration, Solvent, pH, and Temperature Dependencies of ESIPT
The dual emission of 3HNA is highly sensitive to its environment, with its spectral and photophysical properties being dependent on concentration, solvent, pH, and temperature. ias.ac.in
Concentration: The formation of different emitting species can be influenced by the concentration of 3HNA. ias.ac.in
Solvent: In nonpolar solvents like toluene, 3HNA exhibits a structured emission band. ias.ac.in The solvent's hydrogen-bonding ability can perturb the ESIPT process through competition between intramolecular and intermolecular hydrogen bonds. acs.org The polarity of the solvent also plays a role in the dynamics. mdpi.com
pH: The pH of the medium significantly affects the emission spectrum. In acidic solutions (e.g., acidic ethanol), both the normal violet (V) and the Stokes-shifted green (G) emission bands can be observed. ias.ac.in Under basic conditions (e.g., 6N KOH or basic ethanol), the absorption maximum shifts, and only the green emission band from the tautomer is typically observed. ias.ac.in In strongly acidic media like concentrated sulfuric acid, the molecule exists in its protonated (cationic) form, and only a single normal emission is seen. ias.ac.in
Temperature: Temperature also modulates the ESIPT process. Studies have shown that the large Stokes-shifted emission is temperature-dependent. ias.ac.in For instance, in an acidic ethanol solution at room temperature (298 K), both emission bands are present, while at a low temperature (77 K), the spectral features can change. ias.ac.in
Theoretical and Experimental Investigations of ESIPT Mechanisms
Both experimental techniques and theoretical calculations have been employed to elucidate the ESIPT mechanism in 3HNA.
Experimental Investigations: Steady-state and time-resolved fluorescence spectroscopy are primary tools. These studies confirm the dual emission and its dependence on environmental factors. ias.ac.in For example, in a mixed solvent system, the excitation spectrum for the shorter wavelength emission is structured, while the excitation spectrum for the longer-wavelength (ESIPT) emission is structureless. ias.ac.in These experimental findings provide direct evidence for the existence of two distinct emitting species in the excited state.
Theoretical Investigations: Computational chemistry offers a deeper understanding of the potential energy surfaces governing the proton transfer.
Ab initio calculations at the Configuration Interaction (Singles) level predict a single energy minimum for the ground state, corresponding to the primary enol form, indicating no barrier for proton transfer in the ground state. ias.ac.in
In the first excited singlet state, however, these calculations reveal two minima corresponding to the primary (enol) and tautomeric (keto) forms. ias.ac.in The presence of this double-well potential in the excited state is the theoretical basis for the observed dual emission. ias.ac.in
Semi-empirical methods (AM1/PECI=8) also predict a double-well potential for the excited state. ias.ac.in
Density Functional Theory (DFT) calculations (B3LYP/6-31G**) confirm the absence of a barrier for proton transfer in the ground state. ias.ac.in
These theoretical models successfully account for the dual fluorescence and qualitatively explain the observed pH dependence of the spectral characteristics of this compound. ias.ac.in
Green Chemistry Approaches in this compound Synthesis
The development of environmentally benign synthetic methods for valuable chemical intermediates like this compound is a significant focus of contemporary chemical research. Green chemistry principles, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of this compound and its derivatives. Key strategies include the use of alternative energy sources like microwave and ultrasound irradiation, the employment of efficient and recyclable catalysts, and the use of safer solvent systems.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and enhanced product purity compared to conventional heating methods. In the context of this compound, microwave-assisted synthesis has been successfully employed in the preparation of its derivatives.
For instance, several new azo compounds have been synthesized by coupling 2,3',4'-tricyanodiphenyl-4-diazonium bisulfate with this compound, among other aromatic compounds. isuct.ruisuct.ruresearchgate.net The subsequent synthesis of zinc phthalocyanine (B1677752) complexes from these azo-dyes was achieved in high yields of 67-84% under microwave assistance. isuct.ruisuct.ruresearchgate.net This method has also been noted as a more eco-friendly alternative to conventional synthesis routes for heterocyclic compounds derived from 1-hydroxy-2-naphthoic acid, a related compound. pnrjournal.com
A study on the synthesis of phthalocyanine zinc complexes demonstrated the efficiency of microwave heating. The reaction of a corresponding azo compound derived from this compound in the presence of zinc acetate (B1210297) in 1-pentanol (B3423595) at 155 °C for just 10 minutes in a microwave oven afforded the target complex. isuct.ru This highlights the significant rate enhancement provided by microwave energy.
Table 1: Microwave-Assisted Synthesis of a Zinc Phthalocyanine Precursor
| Reactant | Coupling Partner | Product | Yield | Reference |
|---|---|---|---|---|
| 2,3',4'-tricyanodiphenyl-4-diazonium bisulfate | This compound | 3-Hydroxy-4-((2,3',4'-tricyanodiphenyl-4-yl)diazenyl)-2-naphthoic acid | Not specified | isuct.ru |
Ultrasound-Assisted Synthesis
Sonochemistry, the application of ultrasound to chemical reactions and processes, represents another green technique that can enhance reaction rates and yields. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, accelerating chemical transformations.
Ultrasound has been utilized in the synthesis of derivatives of this compound. For example, an ultrasound-assisted coupling reaction between 1-hydroxy-2-naphthoic acid and L-threonine has been reported, showcasing the potential of this technology in the synthesis of complex molecules derived from hydroxynaphthoic acids. researchgate.net The use of water as a solvent under ultrasonic irradiation has been shown to significantly improve reaction yields and reduce reaction times in the synthesis of other heterocyclic compounds, demonstrating the synergistic benefits of combining ultrasound with green solvents. nih.gov In one instance, a reaction that yielded 55% of the product after 5 hours under silent conditions was completed in 3 hours with a 75% yield in ethanol under ultrasound, and in just 1 hour with a 96% yield when water was used as the solvent. nih.gov
A combined microwave-ultrasonic approach has also been explored for the extraction of lignin (B12514952) from biomass to synthesize 1-hydroxy-2-naphthoic acid, indicating the potential of hybrid systems to further enhance the efficiency and green credentials of chemical processes. nih.gov
Use of Greener Catalysts and Solvents
The choice of catalysts and solvents plays a crucial role in the environmental impact of a chemical synthesis. Research into the synthesis of this compound derivatives has explored the use of more benign catalytic systems and solvent media.
In the acylation of aniline with this compound to produce its anilide, phosphorus(III) compounds like phosphorus trichloride and phosphorous acid have been shown to be effective catalysts. ucj.org.ua These reactions can be carried out in various organic solvents, with ortho-xylene and ortho-chlorotoluene being identified as particularly suitable, affording the product in up to 98% yield. ucj.org.ua The study noted that the reaction rate is significantly influenced by the solvent's boiling point, with optimal results observed between 146 °C and 156 °C. ucj.org.ua
Table 2: Effect of Solvent on the Yield of this compound anilide
| Solvent | Boiling Point (°C) | Yield | Reference |
|---|---|---|---|
| ortho-xylene | 146 | up to 98% | ucj.org.ua |
| ortho-chlorotoluene | 156 | up to 98% | ucj.org.ua |
| n-decane | 175 | Decreased yield | ucj.org.ua |
| ortho-dichlorobenzene | 180 | Decreased yield | ucj.org.ua |
Furthermore, a green and straightforward synthesis of novel ionic liquids based on 3-hydroxy-2-naphthoate has been developed. frontiersin.org This method, which uses methylcarbonate (B8334205) precursors, produces only carbon dioxide and methanol as by-products, eliminates the need for subsequent purification steps, and results in quantitative yields. frontiersin.org This approach exemplifies a highly efficient and clean synthetic route.
Additionally, improvements to the conventional Kolbe-Schmitt synthesis of this compound, which typically involves the carboxylation of 2-naphthol (B1666908), have been proposed to enhance product purity. guidechem.comwikipedia.org One such innovation involves the use of macromolecule adsorption resin to selectively remove unreacted 2-naphthol, thereby improving the purity of the final product and reducing waste. guidechem.com
Computational and Theoretical Investigations of 3 Hydroxy 2 Naphthoic Acid
Quantum Chemical Studies and Molecular Modeling
Quantum chemical studies and molecular modeling are powerful tools for investigating the properties of 3-hydroxy-2-naphthoic acid at the atomic and molecular levels. These methods allow for the detailed examination of its geometry, energy, and electronic characteristics.
Geometrical Optimization and Energy Calculations of this compound and its Derivatives
Geometrical optimization is a fundamental computational step to determine the most stable conformation of a molecule. For this compound and its derivatives, Density Functional Theory (DFT) methods, such as B3LYP with basis sets like 6-31G or 6-311++G(d,p), are commonly employed to calculate the optimized geometries and corresponding energies. researchgate.netresearchgate.net These calculations help in understanding the molecule's three-dimensional structure and stability. tandfonline.com For instance, studies on derivatives of naphthoic acid have shown how different substituents at the ortho position can affect the molecule's physicochemical properties. researchgate.net The optimization process involves finding the minimum energy structure on the potential energy surface. tandfonline.com
The presence of an intramolecular hydrogen bond between the hydroxyl and carboxyl groups is a key feature of this compound, which significantly influences its geometry and stability. nih.gov This interaction is also observed in its derivatives.
Frontier Molecular Orbital (FMO) Analysis for Reactivity and Interaction Mechanisms
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and interaction mechanisms of molecules. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and reactivity. researchgate.net
For derivatives of this compound, such as certain hydrazones, FMO analysis has been used to elucidate charge transfer processes. rsc.org For example, in a study of a chemosensor derived from 3-hydroxy-2-naphthamide (B1585262), a notable charge transfer from the 3-hydroxy-2-naphthamide moiety to another part of the molecule was indicated by FMO analysis. rsc.org The HOMO-LUMO gap can also be related to the biological activity of these compounds. For instance, a smaller HOMO-LUMO gap in certain metal complexes of a 3-hydroxy-2-naphthoic hydrazone derivative suggested a higher tendency to donate electrons, which could be linked to their biological interactions. researchgate.net
| Parameter | Value |
|---|---|
| EHOMO (eV) | -6.09 |
| ELUMO (eV) | -1.84 |
| Energy Gap (ΔE) (eV) | 4.25 |
Molecular Electrostatic Potential (MEP) and Quantum Theory of Atoms in Molecules (QTAIM) Analyses
Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution within a molecule and predict sites for electrophilic and nucleophilic attack. rsc.org For derivatives of this compound, MEP analysis helps in understanding intermolecular interactions. rsc.org
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and chemical bonds within a molecule based on the topology of the electron density. rsc.orgacs.org QTAIM analysis has been employed to investigate the nature of intramolecular and intermolecular interactions, such as hydrogen bonds, in systems containing this compound derivatives. rsc.org By analyzing the electron density at bond critical points (BCPs), the strength and nature of these interactions can be characterized. rsc.org For example, in a study of a chemosensor, QTAIM analysis confirmed the formation of hydrogen bonds between the sensor and ions. rsc.org
Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules. researchgate.netresearchgate.net DFT calculations, often using functionals like B3LYP, provide valuable information about various molecular properties. researchgate.netresearchgate.net These studies have been applied to this compound and its derivatives to understand their structural parameters, vibrational frequencies, and electronic properties. researchgate.net
DFT has been instrumental in studying the polymorphism of this compound, exploring its assembly patterns and geometric structure. researchgate.net It has also been used to investigate the interaction between derivatives of this compound and other molecules, such as in the formation of cocrystals with 5-fluorouracil, where DFT computations helped to understand molecular packing and intermolecular interactions. acs.org Furthermore, DFT calculations have been crucial in studying the chemosensory properties of its derivatives, elucidating the interaction between the sensor molecule and target ions. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Analysis for this compound
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org For this compound and its derivatives, QSAR studies can be used to predict their biological activities based on calculated molecular descriptors. researchgate.net
In a computational study of ortho-substituted naphthoic acids, various QSAR properties were calculated, including molecular volume, surface area, hydration energy, polarizability, and the octanol-water partition coefficient (log P). researchgate.net These descriptors help to quantify the effect of different substituents on the physicochemical and, by extension, biological properties of the molecules. researchgate.net For example, the substitution of different functional groups at the ortho position of naphthoic acid was found to significantly affect its properties. researchgate.net Such analyses are valuable in the rational design of new compounds with desired activities.
| Parameter | Naphthoic acid | o-Hydroxy naphthoic acid | o-Methoxy naphthoic acid | o-Amino naphthoic acid |
|---|---|---|---|---|
| Volume (ų) | 521.5 | 543.17 | 597.69 | 600.06 |
| Hydration energy (kcal/mol) | -7.64 | -9.92 | -6.24 | -7.11 |
| Log P | 1.06 | 0.03 | 0.06 | -0.25 |
Data sourced from a study on ortho-substituted naphthoic acids. researchgate.net
Spectroscopic Property Predictions and Correlations with Experimental Data
Computational methods, particularly DFT, are extensively used to predict spectroscopic properties such as vibrational (FT-IR) and electronic (UV-Vis) spectra. nih.gov These theoretical predictions can be correlated with experimental data to aid in the structural elucidation and characterization of this compound and its derivatives.
For instance, calculated vibrational frequencies, after appropriate scaling, often show excellent agreement with experimental FT-IR spectra, helping to assign specific vibrational modes to functional groups. mdpi.com Similarly, Time-Dependent DFT (TD-DFT) calculations can predict electronic transitions, which can be compared with experimental UV-Vis absorption spectra. researchgate.net Studies have shown a good correlation between predicted frequencies from computational modeling and those observed for aqueous solutions of this compound. nih.gov This synergy between theoretical calculations and experimental measurements provides a robust framework for understanding the spectroscopic behavior of these compounds.
Analytical Methodologies for 3 Hydroxy 2 Naphthoic Acid and Its Metabolites
Spectrofluorimetric Determination using Ternary Complex Formation
A highly sensitive spectrofluorimetric method has been developed for the determination of 3-hydroxy-2-naphthoic acid (3H2NA). nih.gov This technique relies on the formation of a ternary complex with zirconium (IV) and beta-cyclodextrin (B164692) (β-CD). The formation of this complex significantly enhances the fluorescence intensity of 3H2NA. nih.govresearchgate.net This enhancement is accompanied by shifts in the excitation and emission wavelengths, with the ternary complex exhibiting excitation and emission maxima at 368 nm and 468 nm, respectively. researchgate.net In contrast, 3H2NA alone shows weak fluorescence with maxima at 350 nm and 515 nm. researchgate.net
The stoichiometry of the complex has been determined to be 1:2:1 (3H2NA:Zr:β-CD). nih.govresearchgate.net Optimal conditions for the formation of this fluorescent complex have been established, leading to a robust analytical method. nih.gov The method demonstrates a wide linear range for quantification, from 20 to 2000 ng/mL. nih.gov The calculated detection and quantification limits are 17 ng/mL and 58 ng/mL, respectively. nih.gov
This spectrofluorimetric method has been successfully applied to the determination of 3H2NA in river water samples. nih.gov To mitigate interferences from the complex matrix of river water, an off-line solid-phase extraction (SPE) procedure using C18 cartridges was optimized and employed, achieving good recoveries of around 100% with relative standard deviations (RSDs) of less than 5%. nih.gov
| Parameter | Value |
| Technique | Spectrofluorimetry |
| Complexing Agents | Zirconium (IV), Beta-Cyclodextrin |
| Stoichiometry (3H2NA:Zr:β-CD) | 1:2:1 nih.govresearchgate.net |
| Excitation Wavelength (Complex) | 368 nm researchgate.net |
| Emission Wavelength (Complex) | 468 nm researchgate.net |
| Linear Range | 20-2000 ng/mL nih.gov |
| Detection Limit | 17 ng/mL nih.gov |
| Quantification Limit | 58 ng/mL nih.gov |
Chromatographic Separation Techniques
Chromatographic methods are indispensable for the separation, identification, and quantification of this compound and its impurities.
Reversed-Phase Liquid Chromatography (RP-LC) for Impurity Profiling
Reversed-phase liquid chromatography (RP-LC) is a primary technique for the impurity profiling of drug candidates and related substances, including this compound. nih.gov These methods are crucial for ensuring the quality and safety of active pharmaceutical ingredients (APIs) by identifying and quantifying unwanted by-products. nih.gov For instance, RP-LC has been utilized to determine manufacturing intermediates and subsidiary colors in D&C Red No. 6 and D&C Red No. 7, where 3-hydroxy-2-naphthalenecarboxylic acid is a known intermediate. researchgate.net The development of new APIs necessitates accurate impurity profiling, with RP-LC on C18 stationary phases being the conventional first-choice method. nih.gov However, alternative strategies, such as using different mobile phase compositions or stationary phases like pentafluorophenyl, are employed when conventional methods are insufficient. nih.gov
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of this compound. sielc.comsielc.com A straightforward RP-HPLC method can be employed using a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid such as phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.comsielc.com This versatility allows the method to be adapted for various applications, including fast Ultra-Performance Liquid Chromatography (UPLC) with smaller particle columns. sielc.comsielc.com UPLC methods have been developed to replace older HPLC and TLC methods for the certification of color additives, offering improved performance for determining intermediates like this compound. researchgate.net These liquid chromatography methods are scalable and can be used for preparative separation to isolate impurities. sielc.comsielc.com
| HPLC Method Parameters for this compound Analysis | |
| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) sielc.comsielc.com |
| Stationary Phase | Newcrom R1 (special reverse-phase with low silanol (B1196071) activity) sielc.com |
| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid (or Formic Acid for MS) sielc.comsielc.com |
| Applications | Impurity isolation, Pharmacokinetics, Quality Control sielc.comsielc.com |
Mass Spectrometry (MS) and LC-MS Applications for Identification and Quantification
Mass spectrometry (MS) and its coupling with liquid chromatography (LC-MS) are powerful tools for the structural confirmation and quantification of this compound and its derivatives. LC-MS/MS, in particular, offers high sensitivity and selectivity. dergipark.org.trnih.gov For instance, an LC-electrospray ionization (ESI)-MS/MS method was developed to quantify acidic naphthalene (B1677914) derivatives, including 2-hydroxy-3-naphthoic acid, in contaminated groundwater at concentrations ranging from 0.1 to 100 µg/L. nih.gov This method utilizes multiple reaction monitoring mode and optimized collision energy for each analyte to achieve high sensitivity. nih.gov
The structural integrity of novel compounds derived from this compound, such as task-specific ionic liquids, has been confirmed using FT-IR, ¹H-NMR, and MS. In one study, mass spectra showing a peak at 187 m/z confirmed the presence of the 3-hydroxy-2-naphthoate anion. frontiersin.org Furthermore, LC-MS has been instrumental in confirming the identity of impurities in commercial products, such as 4-methyl-Sudan I in D&C Red No. 6 and 7. researchgate.net
Histochemical Detection Methods for Lipid Peroxidation using this compound Hydrazide and Fast Blue B
This compound hydrazide (NAH), in conjunction with Fast Blue B (FBB), provides a sensitive and reliable histochemical method for detecting lipid peroxidation in animal tissues. nih.govd-nb.inforesearchgate.net This reaction specifically targets carbonyl compounds that are formed as by-products of lipid peroxidation. d-nb.info The NAH-FBB reaction results in a blue-violet stain, and its intensity shows a strong correlation with the amount of malondialdehyde, a biochemical marker of lipid peroxidation. nih.govresearchgate.netresearchgate.net
This histochemical technique has been successfully used to identify cell types undergoing lipid peroxidation in vivo in various tissues, including the liver, kidney, and lung, following exposure to prooxidant toxins. nih.govresearchgate.netresearchgate.net The method has been optimized to prevent the exposure of tissue sections to lipid solvents, thereby preserving the integrity of the cellular components. nih.govresearchgate.net Studies have shown that the NAH-FBB reaction is significantly more efficient than the traditional Schiff reaction for detecting lipid peroxidation-derived carbonyls, especially those associated with proteins and phospholipids. nih.gov The absorbance maximum of the final reaction product, as measured by cytophotometry, is 550 nm. nih.gov
| Histochemical Detection of Lipid Peroxidation | |
| Reagents | This compound hydrazide (NAH), Fast Blue B (FBB) nih.govresearchgate.net |
| Target | Lipid peroxidation-derived carbonyl compounds d-nb.info |
| Observation | Blue-violet stain nih.govresearchgate.net |
| Application | Discrimination of cell types undergoing lipid peroxidation in vivo nih.govresearchgate.net |
| Absorption Maximum | 550 nm (cytophotometric measurement) nih.gov |
Biological and Biomedical Research on 3 Hydroxy 2 Naphthoic Acid and Its Derivatives
Antimicrobial Properties and Development of Novel Agents
The core structure of 3-hydroxy-2-naphthoic acid is a versatile scaffold for creating novel antimicrobial compounds. ontosight.airesearchgate.net Researchers have synthesized and tested numerous derivatives, including salts, hydrazides, and metal complexes, demonstrating a broad spectrum of activity against various pathogens. nih.govresearchgate.netjetir.org
Derivatives of this compound have shown considerable promise as antibacterial agents. Studies have explored salts, hydrazide derivatives, and metal complexes, which often exhibit enhanced activity compared to the parent compound.
One area of research involves the creation of salts and chelates. A study highlighted the antimicrobial activities of salts of this compound with 8-quinolinol, as well as their copper (II) chelates, which were tested in liquid culture. nih.govnih.gov The copper chelates, in particular, were noted for their mechanism of action. consensus.app Similarly, lanthanum (III) complexes of this compound have been screened for their antibacterial properties against Escherichia coli and Staphylococcus aureus. jetir.org Another study synthesized a new series of transition metal complexes (Mn(II), Fe(II), Co(II), and Ni(II)) using this compound and aminoguanidine (B1677879) ligands. These complexes were tested against the Gram-positive bacterium Bacillus subtilis and the Gram-negative Escherichia coli, with the results suggesting the aminoguanidine moiety plays a key role in the biological activity. bohrium.com
Hydrazide derivatives have been a significant focus. In one study, dibenzobarallene (B7713695) was used to synthesize a phthalazinedione derivative from this compound, which was then used to create a series of 4-arylazo-2-naphthol derivatives, as well as nitro, nitroso, and bromo derivatives. researchgate.net Several of these synthesized compounds showed high antibacterial activity when compared to reference drugs. researchgate.net Another research effort synthesized a new aryl hydrazone from 3-hydroxy-2-naphthoic hydrazide and 2-benzoylpyridine, along with its Nickel (II) complex. dergipark.org.tr The Ni(II) complex was found to have more effective antibacterial activity than the ligand alone, particularly against S. aureus and E. faecalis. dergipark.org.tr
Further modifications have led to compounds with potent activity against multi-drug resistant bacteria. For instance, new thiosemicarbazone ligands derived from 4-formyl-3-hydroxy-2-naphthoic acid and their copper(II) complexes have been synthesized. researchgate.net One thiazolyl-triazole Schiff base derived from the acid showed good antibacterial activity against Listeria monocytogenes and Pseudomonas aeruginosa, proving to be twice as active as the reference drug ciprofloxacin. researchgate.net
| Derivative Class | Specific Compound/Complex | Target Bacteria | Key Finding | Reference |
|---|---|---|---|---|
| Metal Complexes | Copper (II) chelate of this compound salt with 8-quinolinol | Not specified | Demonstrated notable antimicrobial activity in liquid culture. | nih.govnih.govconsensus.app |
| Metal Complexes | Lanthanum (III) complexes | E. coli, S. aureus | Screened for antibacterial activity. | jetir.org |
| Metal Complexes | Ni(II) complex of an aryl hydrazone derivative | S. aureus, E. faecalis | More effective than the ligand alone. | dergipark.org.tr |
| Hydrazide Derivatives | Phthalazinedione and 4-arylazo-2-naphthol derivatives | Not specified | Exhibited high activity compared to reference drugs. | researchgate.net |
| Thiosemicarbazones | Thiazolyl-triazole Schiff base | L. monocytogenes, P. aeruginosa | Two times more active than ciprofloxacin. | researchgate.net |
The development of antifungal agents from this compound has also been an active area of research. semanticscholar.org Its derivatives have been evaluated against various fungal strains, often showing significant efficacy.
A series of thiosemicarbazides and 1,2,4-triazole-3-thiones were synthesized from 3-hydroxy-2-naphthoic hydrazide and screened for their in vitro antifungal activity. d-nb.info In another study, a series of 3-hydroxy-N-(2-(substituted phenyl)-4-oxothiazolidin-3-yl)-2-napthamide derivatives were synthesized. nih.gov Among them, the compound N'-(2,3-dichlorobenzylidene)-3-hydroxy-2-naphthohydrazide (S5) displayed good antifungal potential against Rhizopus oryzae. nih.gov
Furthermore, research into new copper(II) thiosemicarbazone complexes derived from a modified this compound yielded a thiazolyl-triazole Schiff base that exhibited anti-Candida activity twofold higher than the standard drug fluconazole. researchgate.net This highlights the potential of such derivatives in combating fungal infections. researchgate.net
Potential in Pharmaceutical Applications and Drug Synthesis
Beyond its antimicrobial properties, this compound is a valuable building block in the broader pharmaceutical landscape. ontosight.aioecd.org Its role as a chemical intermediate is well-established, and it is increasingly being investigated for the direct development of drugs targeting a range of conditions, from inflammation and cancer to neurological disorders. ontosight.airesearchgate.netresearchgate.net
This compound is a key intermediate in the synthesis of various pharmaceuticals, including certain antibiotics and anti-inflammatory drugs. ontosight.aioecd.org The conventional production process, which involves the carboxylation of 2-naphthol (B1666908), yields a product that is suitable for many applications, but the high-purity grade required by the pharmaceutical industry necessitates further refinement. guidechem.com Its utility as a precursor stems from its reactive nature, which allows for the construction of more complex molecules. wikipedia.org The compound is used in the production of Naphthol AS and its derivatives, which are intermediates for some organic pigments and also have applications in pharmaceutical synthesis. wikipedia.org
Researchers have actively used this compound and its derivatives to develop new anti-inflammatory and anti-cancer agents. ontosight.airesearchgate.net
In the realm of anti-inflammatory research, a series of 3-hydroxy-N-(2-(substituted phenyl)-4-oxothiazolidin-3-yl)-2-napthamide derivatives were synthesized and evaluated. nih.gov The derivative N-(2-(2,6-dichlorophenyl)-4-oxothiazolidin-3-yl)-3-hydroxy-2-naphthamide (S16) displayed the highest anti-inflammatory activity in the series. nih.gov In a different line of investigation, this compound itself was identified as a chemical chaperone that can reduce endoplasmic reticulum stress. nih.gov This property was shown to prevent angiotensin II-induced vascular remodeling and hypertension in mice, suggesting a novel therapeutic approach for cardiovascular diseases by preserving protein homeostasis under stress. nih.gov
For anti-cancer applications, various derivatives have shown notable cytotoxic effects. A series of 1,4-dihydro-3-(3-hydroxy-2-naphthyl)-4-substituted-5H-1,2,4-triazoline-5-thiones were synthesized from this compound hydrazide. researchgate.net Several of these compounds were tested by the National Cancer Institute and showed significant ability to inhibit the growth of some of the 60 human cancer cell lines evaluated. researchgate.net Additionally, new Schiff base ligands derived from this compound and their metal complexes have been studied for their anticancer activity against human colon (HCT-116) and liver (HepG-2) cancer cell lines. researchgate.net The results indicated that a Cu(II) complex displayed higher cytotoxic activity than the free ligand. researchgate.net Other research has focused on synthesizing xanthone (B1684191) derivatives from this compound, which can act as anticancer-aiding substances to decrease drug resistance in cancer cells. google.com
| Application | Derivative/Compound | Mechanism/Key Finding | Reference |
|---|---|---|---|
| Anti-inflammatory | N-(2-(2,6-dichlorophenyl)-4-oxothiazolidin-3-yl)-3-hydroxy-2-naphthamide (S16) | Showed the highest anti-inflammatory activity in its series. | nih.gov |
| Anti-hypertension | This compound | Acts as a chemical chaperone, reduces endoplasmic reticulum stress, and prevents Angiotensin II-induced vascular remodeling and hypertension. | nih.gov |
| Anti-cancer | 1,2,4-Triazoline-5-thione derivatives | Exhibited notable cytotoxic effects against various human cancer cell lines. | researchgate.net |
| Anti-cancer | Copper(II) thiosemicarbazone complex | Showed higher cytotoxic activity against HCT-116 and HepG-2 cancer cells compared to the free ligand. | researchgate.net |
| Anti-cancer | Xanthone derivatives | Act as anticancer-aiding agents to reduce drug resistance. | google.com |
A particularly interesting area of biomedical research is the investigation of this compound derivatives as modulators of N-methyl-D-aspartate (NMDA) receptors. nih.govresearchgate.net Over-activation of these receptors is implicated in numerous neurological conditions. nih.gov
Research has identified that derivatives of 2-naphthoic acid can act as allosteric modulators of NMDA receptors. nih.govresearchgate.net A study on the structure-activity relationships of 18 different naphthoic acid derivatives found that the addition of a 3-hydroxy group to the 2-naphthoic acid structure significantly increased its inhibitory activity at the GluN1/GluN2C and GluN1/GluN2D NMDA receptor subtypes. nih.gov This suggests that the this compound scaffold is a promising starting point for developing subtype-selective NMDA receptor antagonists. Such compounds could potentially be developed into therapeutic agents for a variety of neuropsychiatric and neurological conditions with fewer adverse effects than non-selective blockers. nih.govresearchgate.net
Inhibition Studies (e.g., Malic Enzyme 2, Cdc25 Phosphatases, PTP1B)
Derivatives of this compound have been the subject of various inhibition studies, targeting enzymes implicated in cancer and other diseases.
Malic Enzyme 2 (ME2): The human mitochondrial NAD(P)⁺-dependent malic enzyme (ME2) is a key player in cell metabolism and is considered a potential target in cancer therapy due to its role in tumor growth and energy metabolism. researchgate.netdiva-portal.org Embonic acid (EA), a bis-3-hydroxy-2-naphthoic acid derivative, has demonstrated a significant inhibitory effect on ME2 with an IC₅₀ value of 1.1 µM. researchgate.net This inhibition of ME2 by EA and other derivatives like 5,5'-Methylenedisalicylic acid (MDSA) interferes with metabolic changes by decreasing pyruvate (B1213749) synthesis and consequently increasing the NAD⁺/NADH ratio. researchgate.net This action can lead to a reduction in cellular respiration and ATP synthesis, highlighting the therapeutic potential of targeting ME2. researchgate.net
Cdc25 Phosphatases: Cell division cycle 25 (Cdc25) phosphatases are crucial regulators of the cell cycle, and their overexpression is linked to various cancers, making them attractive targets for anticancer drugs. researchgate.netmdpi.com Derivatives of this compound have been investigated as inhibitors of these enzymes. For instance, miltirone (B191885), which contains a structural moiety derived from this compound, and its analogues have shown inhibitory activity against Cdc25 phosphatases. researchgate.net Some of these compounds demonstrated potent and selective inhibition of Cdc25 over other phosphatases like PTP1B. researchgate.net Quinolinedione and naphthoquinone derivatives incorporating carboxylic acid groups, designed to mimic the phosphate (B84403) moieties of cyclin-dependent kinase complexes, have also been synthesized and show inhibitory activity against Cdc25B in the 10 µM range. nih.gov
Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a negative regulator of insulin (B600854) signaling, and its inhibition is a therapeutic strategy for type 2 diabetes and obesity. tandfonline.comnih.gov A number of derivatives based on this compound have been evaluated for PTP1B inhibition. chemsrc.comaablocks.com For example, a series of compounds containing one or two salicylic (B10762653) acid moieties, which are structurally related to this compound, were synthesized and tested for their ability to inhibit PTP1B. chemsrc.com Additionally, miltirone analogues, while primarily targeting Cdc25, were also assessed for their inhibitory action on PTP1B. researchgate.net In a study of constituents from Eclipta prostrata, several compounds showed strong inhibition of the PTP1B enzyme, with some exhibiting mixed-type or competitive-type inhibition. jst.go.jp
| Target Enzyme | Inhibitor Class/Derivative | IC₅₀ Value | Reference |
| Malic Enzyme 2 (ME2) | Embonic acid (bis this compound) | 1.1 µM | researchgate.net |
| Cdc25B | Quinolinedione/Naphthoquinone derivatives | ~10 µM | nih.gov |
| PTP1B | Fatty acid derivatives (from Eclipta prostrata) | 2.14 - 15.79 µM | jst.go.jp |
Interactions with Biological Systems
This compound and its derivatives interact with various cellular targets, thereby modulating key biochemical pathways.
Enzyme and Receptor Interactions: As detailed in the inhibition studies, derivatives of this compound can bind to and inhibit enzymes like Malic Enzyme 2, Cdc25 phosphatases, and PTP1B. researchgate.netresearchgate.netjst.go.jp Beyond these, the parent compound and its derivatives interact with other biological receptors. For instance, pamoic acid, a symmetric molecule composed of two this compound units, is a potent agonist of the orphan G protein-coupled receptor GPR35. nih.gov this compound itself is also an agonist for GPR35, although with a significantly lower potency than pamoic acid. nih.gov This suggests that the bidentate naphthyl carboxylic acid structure is crucial for high activity at this receptor. nih.gov
Modulation of Biochemical Pathways: By interacting with these targets, these compounds can modulate critical cellular pathways. The inhibition of ME2 by embonic acid, for example, directly impacts cellular energy metabolism by reducing pyruvate and ATP production and altering the NAD⁺/NADH ratio. researchgate.net As a chemical chaperone, this compound has been shown to attenuate angiotensin II-induced vascular remodeling and hypertension. ahajournals.org It achieves this by preventing vascular medial thickening, perivascular fibrosis, and reducing protein synthesis in vascular smooth muscle cells, likely by mitigating endoplasmic reticulum stress and the unfolded protein response. ahajournals.org Furthermore, some derivatives have been explored for their potential to modulate pathways related to neurological disorders and for their antimicrobial properties.
This compound (3HNA) is a versatile fluorescent probe due to its unique photophysical properties, particularly its ability to undergo excited-state intramolecular proton transfer (ESIPT). researchgate.net This phenomenon results in dual emission, which is sensitive to the probe's environment, including the polarity and hydrogen-bonding capability of the solvent. researchgate.netrsc.org
This sensitivity makes 3HNA a valuable tool for studying protein binding sites. researchgate.net Research has utilized 3HNA to investigate the binding mechanisms and sites in serum albumins like bovine serum albumin (BSA) and human serum albumin (HSA). nih.govacs.org Studies have shown that the binding of 3HNA to these proteins can be monitored through changes in its fluorescence emission. For example, the binding of 3HNA to BSA and HSA can lead to a sensitized emission of the probe through Förster resonance energy transfer (FRET) from tryptophan residues in the proteins. acs.org The efficiency of this energy transfer and the specific binding location of 3HNA can provide insights into the protein's structure and conformational changes. nih.govacs.org For instance, in the presence of oleic acid, the binding site of 3HNA in BSA shifts, a change that can be detected by monitoring the probe's fluorescence and phosphorescence. nih.gov
Toxicological and Ecotoxicological Studies
Acute toxicity studies have been conducted on this compound to determine its short-term effects.
Oral Toxicity: In studies performed in accordance with OECD TG 401, the acute oral LD₅₀ of this compound in rats was determined to be in the range of 823 to 1040 mg/kg of body weight. oecd.org Clinical signs observed in these studies included reduced activity, accelerated breathing, eye closure, and diarrhea. oecd.org Post-mortem examinations of the animals that died revealed gastro-intestinal irritation and dark or mottled livers. oecd.org Other reported oral LD₅₀ values include 783 mg/kg for guinea pigs and 800 mg/kg for mice. sun-chemical.co.jp
Dermal Toxicity: A dermal application of a 10% solution of this compound (approximately 2000 mg/kg bw) was found to be lethal to guinea pigs when applied for 24 hours under occlusive conditions. oecd.org
| Species | Route of Administration | LD₅₀ Value | Reference |
| Rat | Oral | 823 - 1040 mg/kg | oecd.org |
| Guinea Pig | Oral | 783 mg/kg | sun-chemical.co.jp |
| Mouse | Oral | 800 mg/kg | sun-chemical.co.jp |
| Guinea Pig | Dermal | ~2000 mg/kg (lethal dose) | oecd.org |
The reproductive toxicity of this compound has been evaluated in a one-generation study following OECD TG 415. oecd.org
The administration of the compound did not show any adverse effects on the reproductive capabilities of the parent generation at the tested doses. oecd.org However, at a maternally toxic dose of 200 mg/kg bw/day, effects on the offspring were observed. These included decreased body weight, growth retardation, and malformations such as brachyury (short tail) and kinked tails in a few litters. oecd.org Based on this study, the No-Observed-Effect Level (NOEL) for reproductive toxicity was established at 200 mg/kg bw/day (the highest dose tested), while the NOEL for toxicity to the offspring was 50 mg/kg bw/day. oecd.org The substance is suspected of damaging fertility or the unborn child, leading to a classification of Reproductive toxicity Category 2. nih.govchemchart.com
| Study Type | Species | Dosage | Findings | NOEL | Reference |
| One-Generation Reproductive Toxicity (OECD TG 415) | Rat | Up to 200 mg/kg bw/day | No adverse effect on parental reproduction. At 200 mg/kg bw/day (maternally toxic dose), decreased offspring body weight, growth retardation, and malformations were observed. | Reproductive Toxicity: 200 mg/kg bw/day. Offspring Toxicity: 50 mg/kg bw/day. | oecd.org |
| Skin Sensitization Study Summary | |
| Test Type | Guinea Pig Maximization Test |
| Concentration | 1% in acetone |
| Result | Sensitizer |
| Reference | oecd.org |
| Test Type | Human Patch Test |
| Subjects | 36 (28 healthy, 8 with dermatitis) |
| Concentration | 1% in petrolatum |
| Result | No indication of sensitization |
| Reference | oecd.org |
Environmental Distribution and Fate in Aquatic Environments
The primary environmental compartment for this compound is the hydrosphere. oecd.org Due to its pKa value of approximately 2.8, the substance will be almost completely dissociated into its anionic form under typical environmental pH conditions. oecd.orgguidechem.comnih.gov This characteristic significantly influences its environmental behavior. As an anion, volatilization from water surfaces is not an important environmental fate process. guidechem.comnih.gov
The compound is considered harmful to aquatic organisms and may cause long-term adverse effects in the aquatic environment. inchem.orgfishersci.comlobachemie.com Based on its estimated Koc value, this compound is expected to adsorb to suspended solids and sediment in aquatic systems. guidechem.com However, its anionic state in water may reduce this adsorption compared to the neutral species. guidechem.comnih.gov Studies on its biodegradability suggest that it biodegrades slowly in water. guidechem.com For instance, a Japanese MITI test using an activated sludge inoculum showed only 1.3% of its theoretical biochemical oxygen demand (BOD) was met in two weeks. guidechem.com
| Environmental Fate and Ecotoxicity of this compound | |
| Primary Environmental Compartment | Hydrosphere oecd.org |
| Dominant Form in Water | Dissociated (anion) oecd.orgguidechem.comnih.gov |
| Volatilization from Water | Not expected to be an important fate process guidechem.comnih.gov |
| Adsorption Potential | Expected to adsorb to suspended solids and sediment guidechem.com |
| Biodegradability in Water | Slow guidechem.com |
| Aquatic Toxicity | Harmful to aquatic life with long-lasting effects inchem.orgfishersci.comlobachemie.com |
Bioaccumulation Potential
A 42-day bioaccumulation study conducted with carp (B13450389) (Cyprinus carpio) found BCF values to be less than 0.5 and less than 4 at exposure concentrations of 1 mg/L and 0.1 mg/L, respectively. oecd.org Another source reports BCF values of 6.7 or lower in carp over a 6-week exposure period at concentrations of 0.1 and 1.0 mg/L. guidechem.com These low BCF values suggest that the substance is unlikely to significantly accumulate in the tissues of aquatic organisms. oecd.orgguidechem.comthermofisher.com
| Bioaccumulation Study in Cyprinus carpio (Carp) | |
| Study Duration | 42 days / 6 weeks oecd.orgguidechem.com |
| Test Concentrations | 0.1 mg/L and 1.0 mg/L oecd.orgguidechem.com |
| Bioconcentration Factor (BCF) | < 0.5 to < 4 oecd.org |
| Bioconcentration Factor (BCF) | ≤ 6.7 guidechem.com |
| Conclusion | Low bioaccumulation potential oecd.orgguidechem.com |
Materials Science and Industrial Applications of 3 Hydroxy 2 Naphthoic Acid
Role in Dye and Pigment Production
3-Hydroxy-2-naphthoic acid is a key intermediate in the manufacturing of a variety of dyes and pigments, particularly azo dyes. wikipedia.orgontosight.aiinsightmarketreports.com Azo dyes are characterized by the presence of an azo linkage (-N=N-) and are widely used in the textile, paint, and plastics industries due to their vibrant colors and good fastness properties. ontosight.ai The compound serves as a precursor to Naphthol AS and its derivatives, which are essential coupling components that react with diazonium salts to produce a wide spectrum of deeply colored azo compounds. wikipedia.org
The coupling reaction typically occurs adjacent to the hydroxyl group on the naphthalene (B1677914) ring. wikipedia.org The resulting pigments, such as the calcium salts of BON (β-Oxynaphthoic acid) red pigments, are known for their bright red color and resistance to bleeding. lookchem.com While the manganese salt is more expensive, it offers superior durability for exterior applications compared to the more common calcium or barium salts. lookchem.com These BON red pigments are valued for their excellent color stability and resistance to both acids and alkalis. lookchem.com
Examples of pigments derived from this compound include Pigment Red 48:2 and Pigment Red 176. dyestuffscn.com The versatility of this compound allows for the synthesis of a broad palette of colors, making it a cornerstone of the dye and pigment industry. ontosight.aiinsightmarketreports.com
Application in Organic Synthesis as a Building Block
The presence of both hydroxyl and carboxylic acid functional groups makes this compound a versatile building block in organic synthesis. wikipedia.orgcymitquimica.com These functional groups provide multiple reaction sites, enabling a variety of chemical transformations such as esterification, amidation, and acylation. cymitquimica.com
One notable reaction is its conversion to 3-amino-2-naphthoic acid when heated with ammonia (B1221849). wikipedia.org This derivative serves as a further intermediate in the synthesis of other complex organic molecules. The compound's reactivity and adaptability make it a crucial starting material for creating a diverse range of organic compounds with applications in pharmaceuticals and other specialty chemicals. ontosight.aipubcompare.ai For instance, it is a key component in the synthesis of various pharmaceutical compounds, with some reports suggesting that over 70% of certain classes of these compounds are derived from it. ontosight.ai
The Perkin reaction, which involves the condensation of an aromatic aldehyde and an acid anhydride, is one method used for its synthesis, though the Kolbe-Schmitt reaction, the carboxylation of 2-naphthol (B1666908), is the more common industrial method. wikipedia.orgontosight.ai
Development of Chemosensors for Ion Detection (e.g., Cyanide Ions)
Derivatives of this compound have shown significant promise in the development of chemosensors for the detection of specific ions. These sensors are designed to exhibit a detectable change, such as a color change or fluorescence, upon binding with a target ion. nih.govrsc.org
Recent research has focused on the synthesis of novel chemosensors based on 3-hydroxy-2-naphthohydrazide (B1221801), a derivative of this compound. nih.govrsc.org These chemosensors have demonstrated high selectivity and sensitivity for cyanide ions (CN⁻). nih.govrsc.org The detection mechanism is often based on the deprotonation of a labile Schiff base center by the cyanide ion, resulting in a distinct color change from colorless to yellow, which is visible to the naked eye. nih.govrsc.org
One such chemosensor, designated IF-2, exhibited a strong binding affinity for cyanide ions with a binding constant of 4.77 × 10⁴ M⁻¹ and a low detection limit of 8.2 μM. nih.govrsc.org The selectivity of these sensors is a key feature, as they show a minimal response to other common anions. nih.gov This high selectivity allows for the development of practical tools like test strips for the rapid and easy detection of cyanide ions in various samples. nih.govrsc.org Furthermore, 3-hydroxy-2-naphthoic hydrazide itself has been shown to act as a fluorescent probe for both cyanide and aluminum ions. nih.gov
Functionalization of Nanomaterials (e.g., SWCNTs) for Electrical and Mechanical Properties
The functionalization of nanomaterials, such as single-walled carbon nanotubes (SWCNTs), with this compound has been shown to enhance the electrical and mechanical properties of polymer composites. researchgate.netmisd.tech The process of functionalization involves attaching molecules of this compound to the surface of the nanotubes. mdpi.comnih.gov This modification improves the dispersion of the nanotubes within a polymer matrix, such as poly (vinyl chloride) (PVC), leading to a more uniform and effective composite material. researchgate.netmisd.tech
Research has demonstrated that incorporating SWCNTs functionalized with this compound (referred to as β-HNA in some studies) into PVC results in several improvements:
Enhanced DC Electrical Conductivity: The percolation threshold, which is the concentration at which a continuous conductive network is formed, was lowered from 0.35 wt% for un-functionalized SWCNTs to 0.22 wt% for functionalized SWCNTs. researchgate.netmisd.tech
Improved Mechanical Properties: The functionalized composites exhibited higher elastic modulus and tensile strength. researchgate.netmisd.tech
Increased Thermal Stability: The glass transition temperature of the composite was also found to increase, indicating better thermal stability. researchgate.netmisd.tech
These enhancements are attributed to the better dispersion of the nanotubes and the formation of functional groups on their sides, which improves the interaction between the nanotubes and the polymer matrix. researchgate.netmisd.tech
Use in Agrochemical Formulations (Herbicides, Fungicides)
This compound and its derivatives are utilized as intermediates in the production of various agrochemicals, including herbicides and fungicides. lookchem.comontosight.ai The specific properties of these compounds can be tailored to target particular pests or weeds while minimizing harm to crops and other non-target organisms. echemi.com For example, this compound Hydrazide is increasingly used as a key ingredient in the formulation of these crop protection products. pmarketresearch.com
The development of modern agrochemicals focuses on high selectivity and rapid decomposition into environmentally benign substances. echemi.com The structural backbone provided by this compound can be modified to create active ingredients that meet these stringent requirements. ontosight.ai
Environmental Impact and Remediation Studies
Environmental Distribution and Degradation Pathways
The environmental fate of 3-Hydroxy-2-naphthoic acid is primarily influenced by its physical and chemical properties. Due to its production and use in the manufacturing of dyes and pigments, it may be released into the environment through various waste streams. nih.gov Given its pKa value of 2.8, the compound exists predominantly in its dissociated, anionic form under typical environmental pH conditions. oecd.org This dissociation means that calculated properties for the undissociated acid, such as the Henry's Law constant, are not fully representative for environmental assessment. oecd.org However, it is assumed that the hydrosphere is the main environmental compartment for this compound, as volatilization and significant adsorption are not expected for the dissociated substance. oecd.org Studies on its bioconcentration potential in carp (B13450389) revealed low BCF (Bioconcentration Factor) values of <4, indicating it has no potential for bioaccumulation in aquatic organisms. oecd.org
Degradation of the compound occurs through both abiotic and biotic pathways.
Photodegradation : In the atmosphere, this compound is subject to indirect photolysis. The estimated rate constant for its vapor-phase reaction with photochemically-produced hydroxyl radicals is 2.4X10-11 cm³/molecule-sec at 25 °C. nih.gov This corresponds to a calculated atmospheric half-life of about 16 hours. nih.govoecd.org The compound also absorbs UV light at wavelengths greater than 290 nm, suggesting a potential for direct photolysis in the environment. guidechem.com
Biodegradation : this compound is not readily biodegradable, as demonstrated in a test according to OECD 301 C, which showed only 1.3% degradation after 14 days with a non-adapted inoculum. oecd.org However, it is considered inherently biodegradable. oecd.org A Zahn-Wellens test (OECD 302 B) using an adapted industrial activated sludge found an 85% biodegradation after 21 and 28 days, with elimination not being caused by adsorption. oecd.org In soil, the compound is expected to have low mobility based on an estimated Koc value of 1,100, although its anionic form in moist soils may lead to greater mobility than suggested for the neutral species. guidechem.com Biodegradation in soil is expected to be a slow process. guidechem.com In the context of microbial metabolism, it has been noted that this compound can act as a competitive inhibitor for 1-hydroxy-2-naphthoic acid dioxygenase, an enzyme involved in the degradation pathway of phenanthrene (B1679779) by certain Pseudomonas species. researchgate.netmicrobiologyresearch.org
Heavy Metal Extraction using this compound-Based Ionic Liquids
Task-specific ionic liquids (ILs) based on this compound have been synthesized and investigated as green alternatives for extracting heavy metals from aqueous solutions. frontiersin.orgnih.gov These ILs are salts with melting points below 100°C and leverage the chelating properties of the 3-hydroxy-2-naphthoate anion. frontiersin.orgnih.gov Research has focused on improving extraction efficacy and minimizing the partial dissolution (leaching) of the ILs into the aqueous phase. frontiersin.org
Studies have explored three novel ammonium (B1175870) and phosphonium (B103445) ILs synthesized via a deprotonation-metathesis route: frontiersin.orgnih.gov
Trihexyltetradecylphosphonium (B14245789) 3-hydroxy-2-naphthoate ([P₆₆₆₁₄][HNA])
Methyltrioctylphosphonium 3-hydroxy-2-naphthoate ([P₁₈₈₈][HNA])
Methyltrioctylammonium 3-hydroxy-2-naphthoate ([N₁₈₈₈][HNA])
These ILs have been tested for their ability to extract a range of heavy metals, including Silver (Ag), Cadmium (Cd), Cobalt (Co), Copper (Cu), Manganese (Mn), Mercury (Hg), Nickel (Ni), and Lead (Pb). frontiersin.orgmdpi.com
The extraction capabilities of these 3-hydroxy-2-naphthoate-based ILs have shown high efficacy, particularly for certain metals. In multi-element experiments using pure water, all three synthesized ILs demonstrated extraction efficacies of ≥90% for Cu and Pb after a 24-hour period. frontiersin.orgnih.gov The [P₆₆₆₁₄][HNA] ionic liquid also achieved efficacies of over 90% for Ag and Cd after 24 hours. nih.gov For [N₁₈₈₈][HNA], a quantitative extraction (>99%) of Cu was achieved within 2 hours. nih.gov Further studies with spiked pure water samples confirmed the quantitative extraction (>99%) of Hg and Ag. mdpi.com The extraction mechanism is believed to occur via anion exchange. rsc.org
A significant advantage of these ILs is their low leaching behavior, which is attributed to the hydrophobic character of the 3-hydroxy-2-naphthoate anion. frontiersin.orgnih.gov Leaching values were reported to be as low as 0.07% of the applied IL. frontiersin.orgresearchgate.net In other experiments, the partial dissolution ranged from 0.1% to 0.8%, indicating a high potential for reusability in liquid-liquid extraction systems. mdpi.com Even when extracting rare earth elements, leaching was found to range between 0.8% and 1.2%. rsc.org Despite these low values, the leaching of the ILs remains a potential limitation for environmental applications due to their ecotoxicity. mdpi.comresearchgate.net
Table 1: Extraction Efficacy of 3-Hydroxy-2-naphthoate ILs in Pure Water
Click to view table
| Ionic Liquid | Metal | Extraction Time | Efficacy (%) | Citation |
| [P₆₆₆₁₄][HNA] | Pb | 1 hour | 76 | nih.gov |
| [P₆₆₆₁₄][HNA] | Cu | 1 hour | 59 | nih.gov |
| [P₆₆₆₁₄][HNA] | Ag | 1 hour | 47 | nih.gov |
| [P₆₆₆₁₄][HNA] | Cd | 1 hour | 35 | nih.gov |
| [P₆₆₆₁₄][HNA] | Ag, Cd, Cu, Pb | 24 hours | ≥90 | frontiersin.orgnih.gov |
| [N₁₈₈₈][HNA] | Cu | 1 hour | 91.6 | nih.gov |
| [N₁₈₈₈][HNA] | Pb | 1 hour | 74.4 | nih.gov |
| [N₁₈₈₈][HNA] | Cd | 1 hour | 41.9 | nih.gov |
| [N₁₈₈₈][HNA] | Cu | 2 hours | >99 | nih.gov |
| All three ILs | Hg, Ag | Not Specified | >99 | mdpi.com |
The performance of 3-hydroxy-2-naphthoate-based ILs has been evaluated in various water matrices to simulate real-world conditions, including drinking water and saline water. frontiersin.orgnih.gov
In saline water, designed to simulate a seawater matrix (containing 30 g L⁻¹ NaCl), the extraction behavior changed. frontiersin.orgnih.gov A notable increase in the extraction of Ag and Cd by up to 41% was observed with the [P₆₆₆₁₄][HNA] ionic liquid compared to pure water samples. frontiersin.orgnih.gov This suggests an efficient anion exchange mechanism involving chlorido species of the metals in the saline environment. frontiersin.org However, in mineral water samples with low initial metal concentrations (20 µg L⁻¹), the extraction efficacies for Pb and Cd were found to be lower compared to studies with higher concentrations. mdpi.com
Table 2: Extraction Efficacy of [P₆₆₆₁₄][HNA] in Different Water Samples (1 hour)
Click to view table
| Metal | Water Matrix | Efficacy (%) | Citation |
| Cu | Pure Water | 58.8 | frontiersin.org |
| Cu | Drinking Water | 81.3 | frontiersin.org |
| Ag | Pure Water | 47.0 | frontiersin.orgnih.gov |
| Ag | Saline Water | Increased efficacy | frontiersin.orgnih.gov |
| Cd | Pure Water | 35.0 | frontiersin.orgnih.gov |
| Cd | Saline Water | Increased efficacy | frontiersin.orgnih.gov |
Future Research Directions and Emerging Applications
Sustainable Sourcing Strategies and Bio-based Feedstocks
The conventional synthesis of 3-Hydroxy-2-naphthoic acid begins with 2-naphthol (B1666908), which is traditionally derived from naphthalene (B1677914), a product of fossil fuels like coal tar or petroleum. The 2-naphthol is then carboxylated using the Kolbe-Schmitt reaction to produce this compound. However, in response to a global push for sustainability, researchers are investigating alternative, bio-based routes for these foundational chemicals.
A promising area of research focuses on utilizing lignin (B12514952), a complex polymer that is a major component of plant biomass and a common byproduct of the paper and biorefining industries. Lignin is the most abundant renewable source of aromatic compounds on Earth. Emerging research has suggested that 2-naphthol, the direct precursor to this compound, may be obtainable from renewable resources like lignin through thermochemical processing under low-oxygen conditions. acs.org This approach aligns with the principles of a circular economy, transforming a low-value industrial waste stream into a valuable chemical intermediate.
Further research in this domain involves:
Lignin Depolymerization: Developing efficient catalytic methods to break down the complex structure of lignin into simpler aromatic platform molecules that can be converted into 2-naphthol.
Metabolic Engineering: Exploring the potential of genetically engineered microorganisms to convert sugars or other bio-based feedstocks into naphthalene derivatives, offering a potential biotechnological pathway. nih.gov
Process Intensification: Optimizing reaction conditions and developing novel catalysts to improve the yield and selectivity of 2-naphthol from biomass, making the process economically competitive with traditional petrochemical routes.
Studies have also shown that 2-naphthol can be used as a carbocation scavenger during the acidic pretreatment of lignocellulosic biomass, a process that prevents the undesirable condensation of lignin. researchgate.netrepec.orgbohrium.com This symbiotic relationship, where 2-naphthol aids in biomass processing and biomass, in turn, serves as a potential feedstock for 2-naphthol, underscores the potential for integrated and sustainable biorefineries. acs.org
The transition to bio-based feedstocks for commodity chemicals like this compound represents a significant challenge but holds the potential for substantial environmental benefits, reducing reliance on fossil fuels and valorizing renewable resources.
Collaborative Research between Academia and Industry
Innovation in the applications and synthesis of this compound is significantly advanced by collaborations between university research laboratories and industrial chemical companies. These partnerships create a powerful synergy, combining academia's focus on fundamental discovery with industry's expertise in process scaling, optimization, and commercialization.
In the context of this compound, this collaboration typically unfolds as follows:
Academic Research: University labs often conduct exploratory research into novel derivatives and applications. For instance, academic studies have investigated new this compound hydrazide derivatives for their antibacterial properties and use as disperse dyes. researchgate.net Other research has focused on creating novel azo pigments for advanced materials or developing new chemosensors based on the this compound scaffold. mdpi.com This foundational research, published in peer-reviewed journals, expands the knowledge base and uncovers new potential for the compound.
Industrial Development and Commercialization: Industry R&D departments leverage these academic findings to develop commercially viable products and processes. This is evidenced by numerous patents filed by chemical companies for specific applications and synthesis improvements. For example, patents describe processes for producing high-purity Naphthol AS products (anilides of this compound) used in pigment manufacturing. ucj.org.ua Other patents focus on improving the yield and safety of the Kolbe-Schmitt reaction itself or creating novel azo pigment compositions for inks and coatings using this compound derivatives. google.comgoogle.com
This dynamic allows for the efficient translation of fundamental scientific discoveries into practical applications. Academia provides the breakthrough concepts and initial proofs-of-concept, while industry provides the resources and engineering acumen to scale up production, ensure quality control, and bring new technologies to market. The ongoing development of new dyes, pigments, and pharmaceutical intermediates from this compound relies on this robust interplay between academic inquiry and industrial innovation.
Q & A
Q. What are the standard synthetic routes for 3-hydroxy-2-naphthoic acid (3H2NA), and how do reaction conditions influence yield and purity?
The primary synthesis method for 3H2NA is the Kolbe-Schmitt reaction , which involves carboxylation of β-naphthol using carbon dioxide under high temperature (120–140°C) and pressure. This reaction typically employs alkali metal carbonates (e.g., potassium carbonate) as catalysts. Yield optimization depends on precise control of temperature, CO₂ pressure, and reaction time. Post-synthesis purification involves recrystallization from ethanol or aqueous alkaline solutions to remove unreacted β-naphthol and byproducts .
Q. What analytical techniques are recommended for quantifying 3H2NA in complex matrices?
A spectrofluorimetric method leveraging ternary complex formation with zirconium(IV) and β-cyclodextrin (β-CD) is highly sensitive for 3H2NA detection. The method exploits fluorescence enhancement (up to 10-fold) upon complexation, with excitation/emission maxima at 335 nm and 450 nm, respectively. Calibration curves show linearity in the 0.1–10 µM range, with a detection limit of 0.03 µM . HPLC with UV/Vis detection (λ = 254 nm) is also effective, using C18 columns and mobile phases of acetonitrile/water (acidified with 0.1% trifluoroacetic acid) .
Q. How does the solubility profile of 3H2NA impact experimental design in organic synthesis?
3H2NA is sparingly soluble in cold water (0.1 g/L at 25°C) but highly soluble in polar organic solvents (e.g., ethanol, DMSO) and alkaline aqueous solutions due to deprotonation of the carboxylic acid group. Solubility in benzene and chloroform is moderate (~5–10 g/L). This property necessitates solvent selection based on reaction type:
| Solvent | Solubility (g/L) |
|---|---|
| Ethanol | 50–60 |
| DMSO | >100 |
| 0.1M NaOH | >100 |
| Cold water | 0.1 |
| Optimizing solvent systems is critical for reactions requiring homogeneous conditions, such as co-crystallization . |
Advanced Research Questions
Q. How do pH and buffer systems affect the stability of 3H2NA-β-cyclodextrin inclusion complexes?
The formation constant (Kf) of 3H2NA-β-CD complexes is pH-dependent. At pH 7.4 , Kf reaches 1.2 × 10⁴ M⁻¹ due to optimal hydrogen bonding between the deprotonated carboxylic acid group of 3H2NA and β-CD hydroxyls. In acidic conditions (pH < 4), protonation of the carboxylic group reduces Kf by 60–70%, destabilizing the complex. Phosphate buffers enhance stability compared to Tris or acetate buffers, likely due to ionic interactions .
Q. What supramolecular synthons dominate in 3H2NA co-crystals, and how are they characterized?
3H2NA forms co-crystals via imidazole-carboxylic acid heterosynthons and carboxylic acid dimer homosynthons . For example, caffeine-3H2NA co-crystals (1:1 stoichiometry) exhibit a heterosynthon between the imidazole N–H and 3H2NA’s carboxylate oxygen. Structural characterization via single-crystal XRD reveals:
| Synthon Type | Bond Length (Å) | Angle (°) |
|---|---|---|
| N–H···O (hetero) | 2.65 | 165 |
| O–H···O (homo) | 2.71 | 178 |
| IR spectroscopy confirms proton transfer in the heterosynthon via shifts in ν(C=O) and ν(N–H) bands . |
Q. How do excited-state intramolecular proton transfer (ESIPT) and ternary complexation influence 3H2NA’s fluorescence properties?
3H2NA exhibits ESIPT-driven dual fluorescence (λem = 450 nm and 510 nm) in aqueous media. Ternary complexation with Zr(IV)/β-CD suppresses ESIPT by rigidifying the naphthol moiety, enhancing monomeric fluorescence intensity by 8–10×. Time-resolved fluorescence studies show a 4.5 ns lifetime for the complexed form versus 1.2 ns for free 3H2NA, indicating reduced non-radiative decay .
Q. What structural modifications of 3H2NA enhance its pharmacological activity, particularly in G-protein-coupled receptor (GPCR) targeting?
Pamoic acid (a dimeric 3H2NA derivative) activates GPR35 with 1000-fold higher potency (EC50 = 0.1 µM) than 3H2NA (EC50 = 110 µM). Key modifications include:
- Bidentate naphthyl-carboxylic acid motifs for receptor binding.
- Methylene bridging to stabilize the active conformation.
Removal of the distal aromatic ring (e.g., in salicylic acid) abolishes activity, underscoring the necessity of extended π-conjugation .
Methodological Notes
- Contradictions in Data : Discrepancies in reported fluorescence quantum yields (e.g., 0.12–0.18 in water vs. 0.45–0.50 in β-CD) may arise from solvent polarity or impurities. Validate methods with internal standards .
- Advanced Characterization : Combine XRD, IR, and solid-state NMR to resolve synthon ambiguities in co-crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
